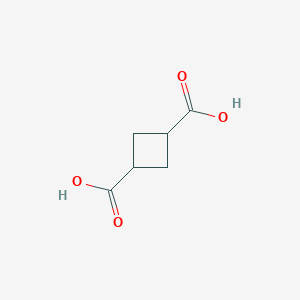

环丁烷-1,3-二羧酸

描述

cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.

科学研究应用

氘标记化合物的合成

环丁烷-1,3-二羧酸用于合成氘标记化合物,这些化合物对于药物研究和开发至关重要。 连续光流化学方法已被用于扩大这种化合物的氘标记衍生物的合成规模 . 该过程对于创建药物的同位素标记版本具有重要意义,可用于详细的药代动力学和代谢研究。

金属有机框架(MOFs)

该化合物在制备各种镧系金属有机框架 (LnMOFs) 中用作配体。 这些框架由于其独特的结构特性,在气体储存、分离和催化方面具有潜在的应用 . 环丁烷-1,3-二羧酸能够与金属形成稳定的络合物,这种能力被利用来创建这些先进材料。

生物聚酯的可再生构建块

环丁烷-1,3-二羧酸正在被探索作为生产全生物基聚酯的可再生构建块 . 这些研究是开发可持续材料以取代石油基塑料的更广泛努力的一部分,从而减少对环境的影响和对化石燃料的依赖。

聚合物材料合成

该化合物由于其巨大的潜力,已被引入材料合成中,作为聚合物材料的半刚性成分 . 其在阳光和高温下的稳定性使其成为需要耐用性和抗降解性的材料的优秀候选者。

材料合成中的化学稳定性

环丁烷-1,3-二羧酸的化学稳定性是材料合成中的宝贵特性。 它可以承受酸和碱处理,同时其羧酸基团很容易与其他分子反应形成新材料 . 这种反应性和稳定性的平衡对于开发具有长期耐用性的材料至关重要。

光环化产物的合成

环丁烷-1,3-二羧酸用于光环化反应来创建环状化合物。 这些反应对于构建复杂的分子结构至关重要,这些结构通常存在于天然产物和药物中 .

作用机制

Target of Action

It has been used as a building block in materials synthesis due to its great potential .

Mode of Action

CBDA interacts with its targets primarily through its two carboxylic acid groups . These groups can easily connect with other molecules to form new materials . The cyclobutane ring in CBDA shows good chemical stability, being able to withstand acid and base treatments .

Biochemical Pathways

Cbda has been introduced into material synthesis, where it has shown potential for forming polymers . This CBDA can then be condensed with diols such as ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol to obtain a series of cyclobutane-containing polymers .

Pharmacokinetics

Its stability under sunlight and heat suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of CBDA’s action are largely dependent on its application. In material synthesis, for example, CBDA-based polymers have shown comparable stability to PET (Polyethylene Terephthalate), a common plastic material .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CBDA. For instance, CBDA shows outstanding stability both in sunlight and upon heating . This suggests that it can maintain its structure and function in a variety of environmental conditions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:

Starting Material: trans-Cinnamic acid

Reaction Medium: Solid-state or solution

Light Source: UV light

Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods: In an industrial setting, the production of cyclobutane-1,3-dicarboxylic acid can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .

化学反应分析

Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.

Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.

Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (Li

属性

IUPAC Name |

cyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHYNUWZLKTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178702 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-16-5 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?

A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.

Q2: Can cyclobutane-1,3-dicarboxylic acid be synthesized from renewable sources?

A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.

Q3: Are there examples of cyclobutane-1,3-dicarboxylic acid derivatives being used as pharmaceutical precursors?

A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.

Q4: What analytical techniques are commonly employed to study cyclobutane-1,3-dicarboxylic acid and its derivatives?

A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:

- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)cyclobutane-1,3-dicarboxylic acid (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []

- X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]

Q5: Can cyclobutane-1,3-dicarboxylic acid be synthesized through electrochemical methods?

A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding cyclobutane-1,3-dicarboxylic acid precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)

![Thieno[3,2-b]pyridine](/img/structure/B153574.png)